3-(methoxymethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)piperidin-2-one is a chemical compound belonging to the piperidinone family. Piperidinones are versatile building blocks in organic synthesis, often used to create various bioactive molecules. This compound features a piperidinone core with a methoxymethyl group attached to the nitrogen atom, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Piperidin-2-ol derivatives.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Employed in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Serves as a precursor for pharmaceutical compounds with potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)piperidin-2-one depends on its specific application. In pharmaceutical research, it may act as a prodrug or an active pharmaceutical ingredient targeting specific enzymes or receptors. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidin-2-one: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
N-Methylpiperidin-2-one: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its reactivity and solubility.
Piperidin-2-one: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
3-(Methoxymethyl)piperidin-2-one’s uniqueness lies in its methoxymethyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research and industrial applications .
Properties
CAS No. |
1565927-58-3 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.